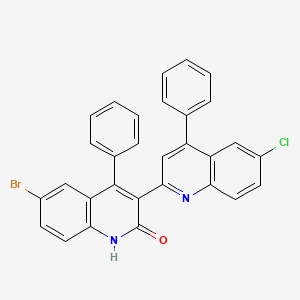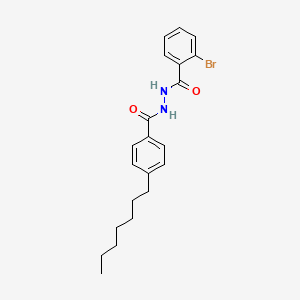![molecular formula C25H24N2O2S B11708959 4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B11708959.png)
4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core, substituted with a butoxy group and a benzothiazole moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Coupling with Benzamide: The benzothiazole derivative is then coupled with a benzamide derivative through a condensation reaction, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Butoxy Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole moiety, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Electrophiles or nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Aplicaciones Científicas De Investigación
4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-bromo-4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
- 2-amino-6-methylbenzothiazole
- 2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol
Uniqueness
4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C25H24N2O2S |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C25H24N2O2S/c1-3-4-15-29-21-12-8-18(9-13-21)24(28)26-20-10-6-19(7-11-20)25-27-22-14-5-17(2)16-23(22)30-25/h5-14,16H,3-4,15H2,1-2H3,(H,26,28) |
Clave InChI |
IQNQZVKVGNHWNZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B11708898.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11708900.png)
![N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide](/img/structure/B11708908.png)
![N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11708915.png)

![N-{2,2-dichloro-1-[(phenylcarbonyl)amino]ethyl}-4-methylbenzamide](/img/structure/B11708922.png)
![[3-({6-[(E)-(Hydroxyimino)methyl]pyridin-3-YL}formamido)propyl]trimethylazanium](/img/structure/B11708923.png)
-](/img/structure/B11708925.png)
![2-(benzylsulfanyl)-3-[(E)-(2-phenylhydrazinylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11708926.png)

![1-Naphthalenecarboxamide, 2-methoxy-N-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11708935.png)
![2-Phenylthieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B11708941.png)
![2-[(3-chloro-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate](/img/structure/B11708958.png)
